
Dehydroretinaldehyde
概要
説明
Dehydroretinaldehyde (C₂₀H₂₆O), also known as 3,4-didehydroretinal, Retinene 2, or Vitamin A2 aldehyde, is a derivative of retinaldehyde (Vitamin A1 aldehyde) . It is formed via oxidation of retinaldehyde, where the hydroxyl group on the terminal carbon of the side chain is replaced by an aldehyde group, and an additional double bond is introduced between carbons 3 and 4 . This structural modification enhances its conjugation system, altering its chemical reactivity and biological interactions.
This compound is a critical component in the visual cycles of certain freshwater fish and amphibians, where it functions as a chromophore in rhodopsin analogs . Recent metabolomic studies have also implicated it in mammalian liver fibrosis regulation, particularly in pathways involving hepatic stellate cell (HSC) proliferation and extracellular matrix deposition .
準備方法
Enzymatic Synthesis Using Cytochrome P450 27C1
Recombinant P450 27C1 In Vitro
Human cytochrome P450 27C1 (hP450 27C1) is the primary enzyme catalyzing the 3,4-desaturation of retinoids to form dehydroretinaldehyde. Purified recombinant hP450 27C1 binds all-trans retinol, retinal, and retinoic acid, introducing a double bond between carbons 3 and 4 via a hydroxylation-dehydration mechanism . The enzyme exhibits broad substrate specificity, processing 11-cis-retinal and derivatives with comparable efficiency . Structural analyses suggest that hP450 27C1 accommodates retinoids through a hydrophobic active site, with catalytic rates dependent on redox partner interactions (e.g., adrenodoxin and NADPH-adrenodoxin reductase) .
Reaction conditions typically involve incubating retinoids with hP450 27C1 in a reconstituted system containing NADPH, MgCl₂, and phosphatidylcholine. For example, all-trans retinal is converted to 3,4-dehydroretinaldehyde at a k<sub>cat</sub> of 0.27 min⁻¹ and a K<sub>m</sub> of 0.06 μM . The reaction proceeds under aerobic conditions at 37°C, with product formation verified via ultraperformance liquid chromatography (UPLC) and atmospheric pressure chemical ionization (APCI) mass spectrometry .
Role of Cellular Retinoid-Binding Proteins
Cellular retinoid-binding proteins (CRBPs and CRABPs) enhance hP450 27C1 activity by channeling retinoids to the enzyme. CRBP-1 and CRABP-2 deliver all-trans retinol and retinoic acid, respectively, to hP450 27C1 with minimal dissociation, as shown in isotope dilution experiments . For instance, CRBP-1-bound retinol exhibits a k<sub>cat</sub>/K<sub>m</sub> of 1.9 μM⁻¹ min⁻¹, comparable to free retinol (1.8 μM⁻¹ min⁻¹) . In contrast, CRABP-1 impedes catalysis (k<sub>cat</sub>/K<sub>m</sub> = 0.23 μM⁻¹ min⁻¹), likely due to slower retinoid release .
Substrate Complex | K<sub>m</sub> (μM) | k<sub>cat</sub> (min⁻¹) | k<sub>cat</sub>/K<sub>m</sub> (μM⁻¹ min⁻¹) |
---|---|---|---|
All-trans retinol | 0.22 ± 0.06 | 0.40 ± 0.03 | 1.8 ± 0.5 |
Retinol–CRBP-1 | 0.15 ± 0.03 | 0.27 ± 0.01 | 1.9 ± 0.4 |
All-trans retinoic acid | 0.04 ± 0.02 | 0.61 ± 0.03 | 15 ± 5 |
Retinoic acid–CRABP-2 | 0.12 ± 0.03 | 0.39 ± 0.02 | 3.1 ± 0.7 |
This table highlights the synergistic effects of CRABP-2 in retinoic acid desaturation, enabling efficient this compound synthesis .
Cell-Based Biosynthesis in Keratinocytes
Keratinocytes natively produce this compound through endogenous hP450 27C1 activity. Studies using human epidermal keratinocytes demonstrate that all-trans retinol is converted to 3,4-dehydroretinol intracellularly, followed by oxidation to this compound . The process is dependent on retinol uptake via surface receptors and intracellular trafficking by CRBP-1 . Notably, retinoid-deficient media reduce this compound synthesis by >80%, underscoring the reliance on exogenous vitamin A .
Kinetic Parameters and Reaction Optimization
Steady-state kinetics reveal that hP450 27C1 operates optimally at pH 7.4 and 37°C, with NADPH concentrations ≥100 μM . Substrate inhibition occurs at retinoid concentrations >5 μM, necessitating fed-batch approaches for large-scale synthesis . Preincubating hP450 27C1 with CRABP-2 increases catalytic efficiency 5-fold, suggesting protein-protein interactions facilitate substrate delivery .
This compound is quantified using UPLC coupled with APCI–mass spectrometry, achieving detection limits of 0.1 pmol . Derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity, enabling measurement in biological matrices . Retention times and fragmentation patterns are cross-referenced with synthetic standards to confirm identity .
化学反応の分析
Types of Reactions: Dehydroretinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to 3-dehydroretinoic acid.
Reduction: Formation of 3-dehydroretinol.
Isomerization: Conversion between different isomeric forms, such as 11-cis and all-trans forms.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used.
Reduction: Dehydrogenases are employed for the reduction process.
Isomerization: Enzymatic catalysis is often involved.
Major Products:
- 3-Dehydroretinoic acid
- 3-Dehydroretinol
- Various isomeric forms of 3-dehydroretinal
科学的研究の応用
Biochemical Pathways and Retinoid Metabolism
Dehydroretinaldehyde plays a critical role in the metabolism of retinoids, which are vital for various biological processes, including vision and cellular differentiation. It is involved in the conversion of retinol to retinaldehyde and subsequently to retinoic acid (RA). The enzyme retinaldehyde dehydrogenase (RALDH) is crucial in this pathway, as it catalyzes the oxidation of retinaldehyde to RA, influencing gene expression during development.
Table 1: Key Enzymes in Retinoid Metabolism
Enzyme | Substrate | Product | Role in Metabolism |
---|---|---|---|
Alcohol Dehydrogenase (ADH1) | Retinol | Retinaldehyde | First step in retinol clearance |
Retinaldehyde Dehydrogenase (RALDH) | Retinaldehyde | Retinoic Acid | Second step in retinol clearance |
P450 27C1 | All-trans Retinoids | Dehydroretinoids | Desaturation of retinoids |
Therapeutic Applications in Cancer Treatment
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that inhibiting aldehyde dehydrogenase (ALDH), which typically detoxifies retinaldehyde, can enhance the cytotoxic effects of retinaldehyde on cancer cells. This suggests that this compound could be leveraged to improve therapeutic outcomes in cancer treatment.
Case Study: ALDH Inhibition and Retinaldehyde Cytotoxicity
In a study involving A549 lung cancer cells, the combination of retinaldehyde with the ALDH inhibitor DEAB significantly increased reactive oxygen species (ROS) production and reduced cell viability. The results demonstrated that targeting ALDH could potentiate the effects of retinaldehyde, making it a promising candidate for further research in cancer therapies .
Developmental Biology and Teratogenic Effects
This compound's role extends into developmental biology, where it is implicated in the regulation of embryonic development through its conversion to retinoic acid. Disruptions in this pathway can lead to teratogenic effects, as evidenced by studies showing that RALDH inhibition can result in abnormal eye development in model organisms .
Table 2: Impact of RALDH Inhibition on Development
Study | Model Organism | Observed Effects |
---|---|---|
Raldh1 Knockout Mice | Mice | Reduced RA synthesis; eye defects |
RALDH Inhibition | Zebrafish | Abnormal craniofacial development |
Potential Applications in Stem Cell Research
This compound may also find applications in stem cell research. Retinoic acid is known to influence stem cell differentiation; thus, understanding how this compound affects this process could lead to advancements in regenerative medicine and therapeutic strategies for conditions like leukemia .
作用機序
Dehydroretinaldehyde functions as a chromophore in visual pigments. Upon absorption of light, it undergoes photoisomerization, changing from the 11-cis form to the all-trans form. This change in shape triggers a conformational change in the associated opsin protein, leading to a signal transduction pathway that ultimately results in visual perception . The molecular targets include opsin proteins, and the pathways involved are part of the visual cycle .
類似化合物との比較
Structural and Functional Comparison
Table 1: Structural and Functional Properties
Key Differences:
- Structural : this compound has an extended conjugated system due to the 3,4-didehydro bond, unlike retinaldehyde. This increases its stability and alters light absorption properties .
- Functional: While retinaldehyde is central to mammalian phototransduction, this compound is restricted to non-mammalian vision. Both compounds, however, are precursors to retinoic acid derivatives, which regulate gene expression .
- Therapeutic Relevance: 9-cis-retinoic acid directly binds retinoid X receptors (RXRs) to inhibit fibrogenesis, whereas this compound’s anti-fibrotic role is indirect, likely via metabolic cross-talk with retinoic acid pathways .
Metabolic Pathway Interactions
Studies using metabolomic profiling in liver fibrosis models reveal distinct roles for these compounds:
- This compound : Levels increase during CCl₄-induced fibrosis but decrease upon human umbilical cord mesenchymal stem cell (hUC-MSC) treatment, suggesting it is a biomarker of fibrotic progression .
- 9-cis-Retinoic Acid: Decreases in fibrosis but is restored by hUC-MSCs, directly suppressing TGF-β1 and collagen synthesis .
- Retinaldehyde: Not directly implicated in fibrosis but serves as a substrate for retinol dehydrogenases, producing retinoic acid .
Table 2: Metabolic Changes in Liver Fibrosis
Therapeutic Implications
- However, its mechanism remains less defined compared to 9-cis-retinoic acid, which has well-documented anti-fibrotic effects via RXR activation .
生物活性
Dehydroretinaldehyde, a derivative of retinal, plays a crucial role in various biological processes, particularly in the metabolism of retinoids. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological roles, and implications in health and disease.
Overview of this compound
This compound, specifically all-trans 3,4-dehydroretinal (vitamin A2), is formed through the action of cytochrome P450 enzymes, particularly P450 27C1. This compound is significant in the retinoid metabolic pathway, contributing to the pool of active retinoids in various tissues, including skin and retina. The conversion of retinol to this compound involves desaturation reactions that are catalyzed by specific enzymes.
Cytochrome P450 27C1
P450 27C1 is identified as a key enzyme responsible for the desaturation of retinol to this compound. Research indicates that this enzyme exhibits high catalytic efficiency for retinoid substrates:
- Catalytic Efficiency : The efficiency of P450 27C1 for all-trans retinol desaturation is approximately , significantly higher than related enzymes like rabbit P450 2B4 .
- Substrate Specificity : P450 27C1 can also desaturate other retinoids such as retinal and retinoic acid, indicating its versatile role in retinoid metabolism .
Aldehyde Dehydrogenases (ALDHs)
Aldehyde dehydrogenases are another class of enzymes that play a crucial role in converting retinaldehyde to retinoic acid (RA), a biologically active form of vitamin A. The activity of these enzymes is essential for maintaining proper levels of retinoic acid in tissues:
- ALDH Activity : Studies show that specific ALDH isoforms are involved in the metabolism of retinaldehyde, with ALDH1A1 being particularly significant in regulating RA synthesis .
- Impact on Cancer Cells : Recent developments have introduced probes like LEI-945 that help profile ALDH activity in cancer cells, showcasing the importance of retinaldehyde metabolism in oncological contexts .
Retinoid Signaling
This compound and its derivatives influence several physiological processes through retinoid signaling pathways:
- Vision : In vertebrates, this compound contributes to phototransduction processes by participating in the formation of visual pigments .
- Development : Retinoids are crucial morphogens during embryonic development, regulating gene expression patterns necessary for proper organogenesis .
Metabolic Regulation
Research indicates that retinoid metabolism impacts metabolic pathways:
- Gluconeogenesis : Aldh1a1 has been implicated in coordinating hepatic gluconeogenesis by regulating RA levels, which affects glucose homeostasis .
- Toxicity Management : Genetic studies reveal that enzymes involved in retinaldehyde metabolism protect against vitamin A toxicity by facilitating its clearance from tissues .
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
Q & A
Basic Research Questions
Q. What are the key structural and functional differences between dehydroretinaldehyde and retinaldehyde, and how do these impact experimental design in metabolic studies?
this compound (C20H28O) is a derivative of retinaldehyde (vitamin A1 aldehyde) with an additional double bond in its β-ionone ring, altering its photochemical properties and metabolic interactions . To study these differences, researchers should employ comparative spectroscopic analysis (UV-Vis absorption at ~380 nm for this compound vs. ~370 nm for retinaldehyde) and enzymatic assays (e.g., retinol dehydrogenase activity). Experimental designs must account for isomer-specific reactivity, particularly in retinoid-binding protein interactions .
Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory settings?
Synthesis typically involves oxidation of dehydroretinol using manganese dioxide (MnO2) in anhydrous ether, followed by purification via high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify molecular integrity (>98% purity). Independent verification of isomer distribution (e.g., 11-cis vs. all-trans forms) is critical to avoid confounding results in photobiological studies .
Q. How can researchers detect and quantify this compound in biological samples with minimal interference from retinoid analogs?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., d4-dehydroretinaldehyde) is the gold standard. Sample preparation should include saponification to hydrolyze esters and solid-phase extraction (SPE) to isolate aldehydes. Limit of detection (LOD) can reach 0.1 ng/mL, with cross-reactivity <5% against retinaldehyde under optimized conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s role in visual phototransduction versus its cytotoxic effects in certain cell lines?
Contradictory data often arise from context-dependent isomer activity or impurities in test compounds. Researchers should:
- Use isomer-specific probes (e.g., 11-cis-dehydroretinaldehyde synthesized via photoinduced isomerization).
- Validate cytotoxicity mechanisms using CRISPR-edited cell lines (e.g., Rdh12 knockout models to isolate retinoid metabolism pathways).
- Cross-reference findings with in vivo models (e.g., zebrafish mutants) to assess physiological relevance .
Q. How can computational modeling enhance the prediction of this compound’s interactions with G-protein-coupled receptors (GPCRs) like rhodopsin?
Molecular dynamics (MD) simulations using software such as GROMACS or AMBER can predict binding affinities and conformational changes. Key parameters include:
- Force field selection (e.g., CHARMM36 for lipid bilayer systems).
- Free-energy perturbation (FEP) calculations to compare retinaldehyde and this compound binding. Experimental validation via surface plasmon resonance (SPR) with purified rhodopsin is essential to confirm computational predictions .
Q. What innovative approaches address the challenges of tracking this compound’s metabolic flux in heterogenous tissue samples?
Stable isotope tracing (e.g., 13C-labeled this compound) combined with spatially resolved mass spectrometry imaging (MSI) enables compartment-specific metabolic mapping. For dynamic studies, two-photon fluorescence lifetime imaging microscopy (2P-FLIM) with genetically encoded biosensors (e.g., RetinaChip2) provides real-time resolution of retinoid dynamics in live tissues .
Q. Methodological Best Practices
- Data Reproducibility : Document isomer ratios, solvent systems, and storage conditions (−80°C under argon) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for retinoid handling, particularly in in vivo studies, to address phototoxicity and teratogenicity risks .
- Literature Synthesis : Use databases like SciFinder and PubMed with search strings combining "this compound" AND ("metabolism" OR "photochemistry") to ensure comprehensive coverage. Exclude non-peer-reviewed sources (e.g., ) .
特性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVWXUULMZJKD-OVSJKPMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878517 | |
Record name | 3-Dehydroretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vitamin A2 aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
472-87-7 | |
Record name | Dehydroretinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dehydroretinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dehydroretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroretinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEHYDRORETINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV8T003XO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vitamin A2 aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 78 °C | |
Record name | Vitamin A2 aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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